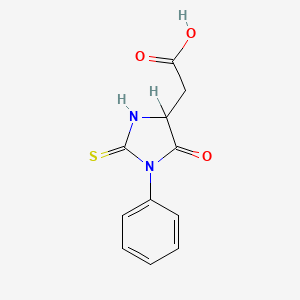

Phenylthiohydantoin-aspartic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c14-9(15)6-8-10(16)13(11(17)12-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,17)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUCNAREVSTFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971672 | |

| Record name | (5-Oxo-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5624-13-5 | |

| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5624-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic phenylthiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Oxo-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-phenyl-2-thioxoimidazolidine-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the chemical structure of Phenylthiohydantoin-aspartic Acid

An In-depth Technical Guide to Phenylthiohydantoin-aspartic Acid: Structure, Analysis, and Application

Introduction: The Unseen Workhorse of Protein Sequencing

In the landscape of proteomics and drug development, the precise determination of a protein's amino acid sequence is a foundational requirement. This compound (PTH-Aspartic Acid) is a critical molecule that serves as an identifiable endpoint in this very process. While not a therapeutic agent itself, its formation and detection are central to the Edman degradation method, a cornerstone of N-terminal protein sequencing.[1][2] This guide provides a comprehensive technical overview of PTH-Aspartic Acid, from its chemical structure and formation to the analytical methodologies used for its identification and its vital role in scientific research and pharmaceutical quality control. For researchers, scientists, and drug development professionals, a thorough understanding of this derivative is essential for validating protein identity, characterizing new biologics, and ensuring the fidelity of therapeutic peptides.

Physicochemical Properties and Chemical Structure

PTH-Aspartic Acid is the stable derivative formed from an N-terminal aspartic acid residue after it has undergone the Edman degradation process.[2] Its unique structure, combining the properties of phenylthiohydantoin and the side chain of aspartic acid, allows for its reliable separation and identification.[3]

The formal chemical name for this compound is 3-Phenyl-2-thiohydantoin-5-acetic Acid.[4][5] Its structure consists of a central five-membered thiohydantoin ring, with a phenyl group attached to one nitrogen and a carboxymethyl group (the original side chain of aspartic acid) attached to a carbon atom of the ring.

Table 1: Key Physicochemical Properties of PTH-Aspartic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂O₃S | [4][5] |

| Molecular Weight | 250.27 g/mol | [4][5] |

| CAS Number | 5624-13-5 | [4] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Storage | Room temperature | [2] |

| Synonyms | PTH-aspartic Acid, 3-Phenyl-2-thiohydantoin-5-acetic Acid | [4][5] |

The Edman Degradation: A Foundational Role for PTH-Aspartic Acid

The Edman degradation is a sequential process that removes one amino acid at a time from the N-terminus of a protein or peptide.[1] The genius of Pehr Edman's method lies in its ability to cleave the N-terminal residue without hydrolyzing the other peptide bonds, allowing the cycle to be repeated.[6] The entire process is designed to convert the cleaved amino acid into a stable Phenylthiohydantoin (PTH) derivative, which can then be robustly identified.

The formation of PTH-Aspartic Acid occurs in three critical steps:

-

Coupling: Under mildly alkaline conditions, Phenyl isothiocyanate (PITC) reacts with the uncharged N-terminal α-amino group of the aspartic acid residue. This forms a phenylthiocarbamoyl-peptide (PTC-peptide).[6][7] The alkaline environment is crucial as it ensures the amino group is deprotonated and thus nucleophilic enough to attack the PITC.

-

Cleavage: The conditions are switched to anhydrous acid (e.g., trifluoroacetic acid). This acidic environment promotes the cleavage of the N-terminal PTC-aspartic acid residue from the peptide chain, forming a five-membered ring derivative known as an anilinothiazolinone (ATZ-amino acid).[1][8] The rest of the peptide chain remains intact and can be subjected to the next degradation cycle.

-

Conversion: The cleaved ATZ-aspartic acid is selectively extracted into an organic solvent and then treated with aqueous acid.[1] This step is vital as the ATZ derivative is unstable. The acid catalyzes its rearrangement into the much more stable this compound (PTH-Aspartic Acid), which is ready for analysis.[7]

Caption: Workflow of the Edman degradation for an N-terminal aspartic acid residue.

Analytical Methodologies for PTH-Aspartic Acid Identification

The definitive identification of the PTH-amino acid generated in each cycle is the ultimate goal of the Edman degradation. High-Performance Liquid Chromatography (HPLC) is the traditional and most common method, while Mass Spectrometry (MS) offers a powerful orthogonal technique for confirmation and advanced analysis.[9][10]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for separating and identifying PTH-amino acids.[11][12] The separation is based on the differential partitioning of the various PTH-amino acid derivatives between a nonpolar stationary phase (typically C18) and a polar mobile phase.

This protocol is a generalized procedure and must be optimized for the specific instrument and column in use.

-

Sample Preparation: The dried-down sample from the Edman sequencer's conversion flask, containing the PTH-Aspartic Acid, is redissolved in a small, precise volume (e.g., 20-50 µL) of the initial mobile phase solvent (e.g., acetonitrile/water mixture).

-

Instrumentation Setup:

-

Column: A C18 reversed-phase column (e.g., Spherisorb ODS, Zorbax-ODS) is installed and equilibrated with the initial mobile phase conditions.[13]

-

Mobile Phase A: An aqueous buffer, such as 0.01 M ammonium acetate or sodium acetate in water.[13]

-

Mobile Phase B: An organic solvent, typically acetonitrile or methanol.[13]

-

Detector: A UV detector set to a wavelength where PTH derivatives strongly absorb, commonly 254 nm or 269 nm.

-

-

Chromatographic Run:

-

Inject the prepared sample onto the column.

-

Run a gradient elution program. The program starts with a low concentration of Mobile Phase B, which is gradually increased over time. This allows for the separation of polar (early eluting) and nonpolar (late eluting) PTH derivatives.

-

A typical gradient might run from 10% to 60% acetonitrile over 20-30 minutes.

-

-

Data Analysis:

-

The elution time (retention time) of the peak corresponding to the unknown PTH derivative is recorded.

-

This retention time is compared to the retention time of a known, purified PTH-Aspartic Acid standard run under identical chromatographic conditions.[9] A match in retention time provides confident identification.

-

Mass Spectrometry (MS)

Mass spectrometry provides an unambiguous identification of PTH-Aspartic Acid based on its precise mass-to-charge (m/z) ratio.[14] It is particularly useful for resolving ambiguities from HPLC, such as co-eluting peaks or identifying unexpected modifications.

-

Interface: The eluent from an HPLC system (as described above) is directed into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ion source for this application.

-

Mass Analysis: The mass spectrometer is set to scan a relevant m/z range. For PTH-Aspartic Acid (MW 250.27), the instrument would detect the protonated molecule [M+H]⁺ at approximately m/z 251.28.

-

Data Acquisition: The instrument can be run in full-scan mode to detect all ions or in a targeted mode like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity, where the instrument focuses only on the expected mass of PTH-Aspartic Acid.[10][15]

-

Confirmation: The detection of a signal at the precise m/z corresponding to PTH-Aspartic Acid, eluting at the expected retention time, provides definitive confirmation of its identity.

Caption: Analytical workflow for the identification of PTH-Aspartic Acid.

Synthesis and Chemical Considerations

While PTH-Aspartic Acid is typically encountered as an analytical product, its chemical synthesis is crucial for producing the pure standards required for HPLC calibration. Furthermore, the unique chemistry of the aspartic acid side chain presents challenges during the chemical synthesis of peptides, a key activity in drug development.

Protocol: Laboratory Synthesis of PTH-Aspartic Acid Standard

This method is adapted from classical procedures for preparing PTH-amino acids.[16]

-

Formation of PTC-Aspartic Acid:

-

Dissolve L-Aspartic Acid in an alkaline solution (e.g., aqueous pyridine or sodium bicarbonate buffer).

-

Add Phenyl isothiocyanate (PITC) and stir the mixture at a controlled temperature (e.g., 40°C) for 1-2 hours to form the PTC-Aspartic Acid derivative.

-

-

Cyclization and Conversion:

-

Acidify the reaction mixture with a strong acid, such as 1N HCl.

-

Reflux the acidic solution for approximately two hours. This single step accomplishes both the cleavage and conversion to the final PTH-Aspartic Acid product.[16]

-

-

Purification and Verification:

-

Cool the reaction mixture to allow the PTH-Aspartic Acid to crystallize.

-

Collect the product by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to achieve high purity.

-

Verify the identity and purity of the synthesized standard using HPLC, MS, and NMR.

-

A Critical Challenge: Aspartimide Formation in Peptide Synthesis

When synthesizing peptides containing aspartic acid using modern solid-phase peptide synthesis (SPPS), particularly with Fmoc chemistry, a significant side reaction can occur: aspartimide formation.[17] The aspartic acid side-chain carboxyl group can attack the backbone amide nitrogen, forming a cyclic succinimide intermediate. This is problematic because the ring can reopen to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, leading to a difficult-to-separate and biologically inactive impurity. This side reaction is a major concern for drug development professionals synthesizing peptide therapeutics.

Caption: Side reaction of aspartimide formation during peptide synthesis.

Applications in Research and Drug Development

The identification of PTH-Aspartic Acid is not an academic exercise; it has direct, practical applications in both basic research and the pharmaceutical industry.

-

Protein Identification and Validation: Edman sequencing is the gold standard for confirming the N-terminal sequence of a newly isolated or recombinantly expressed protein. Identifying PTH-Asp at a specific cycle validates that aspartic acid is present at that position.[3]

-

Pharmaceutical Quality Control: For peptide and protein-based drugs, regulatory agencies require definitive proof of identity and sequence. Edman degradation is a key release assay to confirm that the correct N-terminal sequence is present in every batch of the drug product.[2]

-

Study of Proteolytic Processing: Many proteins are synthesized as precursors and are cleaved to become active. Edman sequencing can identify the precise cleavage site, revealing the N-terminus of the mature, active protein.

-

Characterization of Post-Translational Modifications: While standard Edman chemistry does not directly sequence modified amino acids, a failure to detect any expected PTH derivative at a given cycle can be a strong indicator that the N-terminus is blocked or modified, prompting further investigation by mass spectrometry.

Conclusion

This compound is a molecule of profound analytical importance. It represents the successful identification of an aspartic acid residue within the elegant and enduring chemistry of the Edman degradation. For scientists in proteomics, biochemistry, and drug development, understanding the lifecycle of this molecule—from its formation in a sequencer to its detection by HPLC or MS—is fundamental to the critical task of protein sequence analysis. As a key component in a technique that ensures the identity, purity, and safety of modern biopharmaceuticals, PTH-Aspartic Acid, though often behind the scenes, remains an indispensable tool in the scientific pursuit of precision and certainty.

References

-

Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. [Link]

-

Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. Methods in Molecular Biology, 211, 247-268. [Link]

-

Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]

-

Taylor & Francis Online. (2006). HPLC-Analysis of PTH-Amino Acids: Journal of Liquid Chromatography. [Link]

-

Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-amino acids by HPLC. PubMed. [Link]

-

Wikipedia. (n.d.). Edman degradation. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Mergler, M., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition, 58(24), 7938-7946. [Link]

-

Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. [Link]

-

Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. [Link]

-

Pearson. (2022). Edman Degradation Explained. [Link]

-

Kumar, J., et al. (2020). High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity. Journal of the Endocrine Society, 4(1), bv z201. [Link]

-

Rosenblatt, M., et al. (1977). Human parathyroid hormone: synthesis and chemical, biological, and immunological evaluation of the carboxyl-terminal region. PubMed. [Link]

-

Edman, P. (1950). Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. Acta Chemica Scandinavica, 4, 277-282. [Link]

-

Wikipedia. (n.d.). Aspartic acid. [Link]

-

Al-Qahtani, A., et al. (2024). Multiple Reaction Monitoring–Mass Spectrometric Immunoassay Analysis of Parathyroid Hormone Fragments with Vitamin D Deficiency in Patients with Diabetes Mellitus. PMC. [Link]

-

Niall, H.D., et al. (1973). The Amino-Acid Sequence of the Amino-Terminal 37 Residues of Human Parathyroid Hormone. PNAS. [Link]

-

D'Ambrosio, F., et al. (2020). Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria. Toxins, 12(11), 675. [Link]

-

Fitzgerald, R.L., et al. (2002). Mass Spectrometric Immunoassay for Parathyroid Hormone-Related Protein. Analytical Chemistry, 74(1), 215-221. [Link]

Sources

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 9. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 10. Using Mass Spectrometry to Improve PTH Identification and Test Accuracy - Accelerating Proteomics [thermofisher.com]

- 11. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 12. Identification of PTH-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multiple Reaction Monitoring–Mass Spectrometric Immunoassay Analysis of Parathyroid Hormone Fragments with Vitamin D Deficiency in Patients with Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Validation of Phenylthiohydantoin (PTH)-Aspartic Acid Standards

Introduction: The Critical Role of Standards in Protein Sequencing

In the landscape of proteomics and drug development, the precise determination of a protein's primary structure—its amino acid sequence—is fundamental. This sequence dictates the protein's folding, function, and interaction with other molecules. The Edman degradation, a cornerstone technique developed by Pehr Edman, remains a highly reliable method for N-terminal sequencing.[1] The success of this stepwise degradation process hinges on the unequivocal identification of the phenylthiohydantoin (PTH) derivative of the cleaved amino acid at each cycle.[2] This is achieved by comparing the retention time of the unknown product from the sequencer with that of a known, high-purity analytical standard using high-performance liquid chromatography (HPLC).

This guide provides an in-depth technical overview of the synthesis, purification, and characterization of PTH-Aspartic Acid (PTH-Asp), a critical reference standard for sequencing proteins containing aspartyl residues. As scientists and researchers, understanding the principles behind the preparation of these standards is not merely academic; it ensures the integrity and validity of the sequencing data that underpins our research. We will explore the nuanced chemistry of its formation, address the unique challenges posed by the aspartic acid side chain, and present a robust, field-proven protocol for generating a standard of certifiable quality.

The Chemistry of PTH-Aspartic Acid Formation: A Three-Act Play

The synthesis of PTH-Asp from free L-aspartic acid mirrors the three core steps of the Edman degradation chemistry: Coupling, Cleavage, and Conversion.[1] While the overall process is robust, the acidic side chain of aspartic acid introduces specific considerations that must be managed to prevent side reactions and ensure high yield and purity.

Act I: The Coupling Reaction

The synthesis begins with the nucleophilic attack of the α-amino group of L-aspartic acid on the electrophilic carbon of phenyl isothiocyanate (PITC). This reaction is conducted under alkaline conditions (pH ~8.5-9.0) to ensure the amino group is deprotonated and thus maximally nucleophilic.[3][4] The product of this step is a phenylthiocarbamyl (PTC) derivative, PTC-aspartic acid.

A critical, field-proven insight concerns the solubility of the reactants. Suboptimal yields of PTC-aspartate have been reported, not due to the reaction's thermodynamics, but because of poor solubilization of the amino acid in the derivatizing mixtures, especially after sample drying steps.[5] To circumvent this, a modified coupling buffer with a higher aqueous and triethylamine content is employed. This ensures all reactants remain in solution, allowing the reaction to proceed to completion consistently and quantitatively.[5]

Act II & III: Cyclization, Cleavage, and Conversion

The second and third stages are often performed sequentially. The PTC-aspartic acid intermediate is treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA). The acidic environment protonates the sulfur atom of the thiourea linkage, facilitating a nucleophilic attack by the oxygen of the adjacent carboxyl group. This intramolecular cyclization cleaves the bond that would, in a peptide, be the first peptide bond, releasing an unstable anilinothiazolinone (ATZ) intermediate (ATZ-aspartic acid).[6]

The final, crucial step is the acid-catalyzed rearrangement of the unstable ATZ-derivative into the stable 3-phenyl-2-thiohydantoin (PTH) ring structure. This conversion is typically achieved by heating in an aqueous acid solution, which allows for robust identification by HPLC.[1]

The chemical pathway is visualized below:

Part 1: Synthesis of PTC-Aspartic Acid (Coupling)

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.33 g (10 mmol) of L-Aspartic acid in a mixture of 25 mL pyridine, 25 mL deionized water, and 5 mL triethylamine. This modified buffer ensures complete dissolution. [5]2. pH Adjustment: Gently warm the solution to 40°C. Adjust the pH to ~9.0 using 1N NaOH, checking with pH paper.

-

PITC Addition: While stirring vigorously, add 1.2 mL (~10.5 mmol) of phenyl isothiocyanate (PITC). Maintain the temperature at 40°C.

-

Reaction Monitoring: Keep the pH constant at 9.0 by adding small portions of 1N NaOH. The reaction is complete when alkali consumption ceases (typically within 30-60 minutes).

-

Work-up: Cool the reaction mixture. Extract three times with equal volumes of benzene or ethyl acetate to remove excess PITC and byproducts like diphenylthiourea.

-

Precipitation: Carefully add 1N HCl to the aqueous phase until the PTC-Aspartic Acid begins to precipitate. Cool on ice to maximize yield and collect the precipitate by vacuum filtration.

Part 2: Conversion to PTH-Aspartic Acid

-

Acid Hydrolysis: Suspend the collected PTC-Aspartic Acid precipitate in 30 mL of 1N HCl in a round-bottom flask equipped with a reflux condenser.

-

Conversion: Reflux the mixture for two hours. During this time, the intermediate will cyclize and convert to the stable PTH derivative.

-

Acid Removal: After cooling, transfer the mixture to a rotary evaporator and concentrate to dryness in vacuo to remove the hydrochloric acid. Repeat this step twice with the addition of water to ensure complete acid removal.

Part 3: Purification and Validation

-

Recrystallization: Dissolve the crude PTH-Aspartic Acid residue in a minimal amount of hot glacial acetic acid and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place on ice to induce crystallization. Collect the pure crystals by vacuum filtration and dry in vacuo over P₄O₁₀.

-

Purity Assessment (HPLC): Prepare a solution of the purified standard in a suitable solvent (e.g., acetonitrile/water). Analyze using a reverse-phase HPLC system to determine purity. The standard should exhibit a single major peak (>98% purity).

-

Identity Confirmation (MS & NMR): Confirm the molecular identity of the standard using mass spectrometry (Expected MW: 250.27 g/mol ) and structural confirmation via ¹H NMR spectroscopy. [7]

Data Presentation and Quality Control

The synthesis of an analytical standard demands rigorous quality control. The final product must be validated for identity, purity, and concentration.

Table 1: Key Synthesis & Purification Parameters

| Parameter | Step | Condition/Value | Rationale |

| Solvent | Coupling | Pyridine/Water/Triethylamine | Ensures complete solubility of aspartic acid, preventing suboptimal yields. [5] |

| pH | Coupling | 9.0 | Maintains the α-amino group in its deprotonated, nucleophilic state for efficient reaction with PITC. [3] |

| Temperature | Coupling | 40-50°C | Provides sufficient energy for the reaction without causing significant degradation. |

| Acid | Conversion | 1N HCl, Reflux | Provides the necessary conditions for the cyclization and rearrangement from the PTC- to the stable PTH-form. |

| Method | Purification | Recrystallization | A classic, effective method for purifying solid organic compounds to high homogeneity. |

Table 2: HPLC Parameters for Purity Analysis (Adapted from)[12]

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., Inertsil ODS-4, 3µm, 150 x 4.6 mm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 10 mM NH₄H₂PO₄ (pH 2.5 with H₃PO₄) |

| Gradient | 20% A for 12 min, ramp to 45% A over 8 min |

| Flow Rate | 1.0 mL/min |

| Temperature | 40°C |

| Detection | UV at 254 nm or 269 nm |

| Expected Result | PTH-Aspartic Acid elutes as a sharp, single peak. |

Table 3: Quality Control Specifications for PTH-Aspartic Acid Standard

| Test | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Identity | Conforms to structure | Mass Spectrometry, ¹H NMR |

| Purity | ≥98.0% | HPLC (Area %) |

| Molecular Weight | 250.27 ± 0.2 Da | Mass Spectrometry (ESI-MS) |

| Storage | Store at -20°C, protect from moisture | N/A |

Conclusion

The synthesis of high-purity PTH-Aspartic Acid is an essential process that enables the accuracy of N-terminal protein sequencing by Edman degradation. By understanding the underlying chemistry, anticipating challenges such as reactant solubility, and implementing a robust purification and validation workflow, researchers can produce analytical standards of the highest quality. This self-validating system, from synthesis to characterization, ensures that the reference materials used in our laboratories are reliable, leading to sequencing data that is both accurate and trustworthy. This foundational work is critical for advancing research in drug development, molecular biology, and beyond.

References

-

Edman P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chimica Scandinavica, 4: 283–293.

-

Palma-Vargas, J. M., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry & Biodiversity.

-

Teshima, G., et al. (1998). The stability and degradation pathway of recombinant human parathyroid hormone: deamidation of asparaginyl residue and peptide bond cleavage at aspartyl and asparaginyl residues. Pharmaceutical Research, 15(7), 1097-1103.

-

Edman, P. (1950). Method for Determination of the Amino Acid Sequence in Peptides. Acta Chemica Scandinavica, 4, 283-293.

-

OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry.

-

Tatemoto, K., et al. (1998). The Stability and Degradation Pathway of Recombinant Human Parathyroid Hormone: Deamidation of Asparaginyl Residue and Peptide Bond Cleavage at Aspartyl and Asparaginyl Residues. Semantic Scholar.

-

Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation.

-

EHU. (n.d.). Peptide Sequencing by Edman Degradation.

-

MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique.

-

Let's Talk Academy. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. CSIR NET LIFE SCIENCE COACHING.

-

Irvine, G. B. (1996). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. The Protein Protocols Handbook.

-

Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74.

-

FUJIFILM Wako Chemicals. (n.d.). PTH-amino Acids Mixture Standard.

-

Tarr, G. E. (1985). Quantitation of aspartate and glutamate in HPLC analysis of phenylthiocarbamyl amino acids. Journal of Chromatography A, 336(1), 310-313.

-

Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.

-

Santa Cruz Biotechnology. (n.d.). Phenylthiohydantoin-aspartic Acid.

-

GL Sciences. (n.d.). Analysis of PTH-Amino acids. InertSearch for LC.

-

Stone, K. L., & Williams, K. R. (1993). Identification of PTH-Amino Acids by HPLC. A Practical Guide to Protein and Peptide Purification for Microsequencing.

Sources

- 1. ehu.eus [ehu.eus]

- 2. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 3. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. Quantitation of aspartate and glutamate in HPLC analysis of phenylthiocarbamyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTH Assays: Understanding What We Have and Forecasting What We Will Have - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Phenylthiohydantoin-aspartic Acid in N-terminal Sequencing: Navigating the Challenges of Edman Degradation

Abstract

N-terminal sequencing by Edman degradation has remained a cornerstone of protein characterization for decades, providing unequivocal, stepwise identification of amino acid residues from the amino-terminus.[1][2][3] The success of this method hinges on the sequential cleavage of the N-terminal amino acid and its conversion into a stable Phenylthiohydantoin (PTH) derivative for chromatographic identification.[1][4] This guide provides an in-depth examination of Phenylthiohydantoin-aspartic Acid (PTH-Asp), the derivative formed when aspartic acid occupies the N-terminal position. While its formation is a routine part of the sequencing process, the unique chemistry of the aspartic acid side chain introduces significant challenges, primarily the potential for side reactions that can prematurely terminate sequencing. We will explore the core mechanisms of Edman chemistry, the specific biochemical hurdles presented by aspartic acid, and field-proven protocols to ensure data integrity for researchers, scientists, and drug development professionals.

The Foundational Chemistry: The Edman Degradation Cycle

Developed by Pehr Edman, this elegant method sequentially removes one amino acid at a time from the N-terminus of a peptide or protein.[1][2][5] The process is a meticulously controlled, three-step cyclical reaction performed within an automated sequencer.[6][7]

-

Step 1: Coupling: The peptide is treated with phenylisothiocyanate (PITC) under mildly alkaline conditions (e.g., N-methylpiperidine buffer, pH 9-10).[1][7][8] The PITC covalently links to the uncharged N-terminal α-amino group, forming a phenylthiocarbamoyl-peptide (PTC-peptide). This step is crucial as it "tags" the terminal residue for removal.

-

Step 2: Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).[5][8] This selectively cleaves the peptide bond between the first and second residues, releasing the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative while leaving the rest of the peptide chain intact for the next cycle.[1][5]

-

Step 3: Conversion: The liberated ATZ-amino acid is physically extracted and treated with an aqueous acid to rearrange it into the more stable Phenylthiohydantoin (PTH)-amino acid derivative.[9][10] This stable form is then injected into a High-Performance Liquid Chromatography (HPLC) system for identification.[6][11][12]

The core principle of Edman degradation relies on the precise repetition of this cycle, with each resulting PTH-amino acid being identified by comparing its HPLC retention time to that of known standards.[11][12]

Caption: The automated workflow of the Edman degradation cycle.

This compound (PTH-Asp): The Target Molecule

When the N-terminal residue is aspartic acid, the Edman cycle yields PTH-Asp. This derivative is the key to identifying the residue at that specific position in the peptide chain.[4]

| Property | Value | Source |

| IUPAC Name | 3-Phenyl-2-thiohydantoin-5-acetic acid | [13] |

| Molecular Formula | C₁₁H₁₀N₂O₃S | [4] |

| Molecular Weight | 250.27 g/mol | [4] |

| Primary Challenge | Propensity for Isoaspartate Formation | [9] |

| Mechanism | Succinimide Intermediate Formation | [9][14] |

| Consequence | Sequencing Termination | [1][9] |

The Core Challenge: Aspartimide and Isoaspartate Formation

The primary difficulty with sequencing aspartic acid residues stems from the reactivity of its side-chain carboxyl group (-COOH).[15] Under certain conditions, particularly when followed by amino acids with small side chains like glycine or serine, a debilitating side reaction can occur.[9]

-

Aspartimide Formation: The nitrogen atom of the adjacent peptide bond can attack the carbonyl carbon of the aspartic acid side chain. This intramolecular cyclization forms a five-membered succinimide ring, a structure known as an aspartimide.[9][14]

-

Hydrolysis to Isoaspartate: This succinimide intermediate is unstable and readily hydrolyzes. While some of the hydrolysis will regenerate the correct α-peptide bond, a significant portion will hydrolyze to form an isoaspartyl (isoAsp) residue.[9] This creates a β-peptide bond, where the peptide backbone is now linked through the side-chain carboxyl group instead of the α-carboxyl group.

-

Sequencing Blockage: The Edman chemistry is stereochemically specific and cannot proceed past a β-peptide bond.[1][9] The formation of an isoaspartate residue effectively creates a roadblock, physically obstructing the next cyclization and cleavage step and prematurely terminating the sequencing run.[9] This results in a sudden and complete loss of signal in the subsequent HPLC chromatograms.

Caption: Side reaction pathway leading to sequencing termination at Asp.

Field-Proven Methodology for N-Terminal Sequencing

The following protocol outlines the general steps for automated Edman degradation, with special considerations for samples potentially containing problematic residues like aspartic acid.

Sample Preparation: The Foundation of Success

The purity of the sample is paramount for a successful sequencing run.[6] Contaminants can interfere with the chemistry or generate artifacts in the HPLC analysis.

-

Purity: The peptide or protein sample should be >90% pure as determined by a high-resolution method like HPLC or capillary electrophoresis.

-

Quantity: A minimum of 10-50 picomoles of peptide is typically required for reliable sequencing of several residues.[1]

-

Sample Matrix: The sample must be free of non-volatile salts, detergents (e.g., SDS), and primary or secondary amine-containing buffers (e.g., Tris, glycine), which will react with PITC.[9] Volatile buffers such as 0.1% TFA are ideal. If contaminants are present, precipitation protocols or buffer exchange may be necessary.[16]

-

Immobilization: Samples are most commonly analyzed after being electroblotted from an SDS-PAGE gel onto a polyvinylidene difluoride (PVDF) membrane.[1] This effectively immobilizes the sample and separates it from many common contaminants.

Automated Edman Degradation Cycle

The prepared sample (typically on a PVDF membrane slice) is loaded into the reaction cartridge of an automated protein sequencer. The instrument then performs the following steps for each cycle:

-

Reagent Delivery: The sequencer delivers PITC and a basic solution to the sample to initiate the coupling reaction.

-

Solvent Washes: Excess reagents and byproducts are washed away with solvents like ethyl acetate and heptane to ensure a clean background for the subsequent steps.

-

Acid Cleavage: Anhydrous TFA is delivered to perform the cleavage reaction, releasing the ATZ-amino acid.

-

Extraction: The ATZ-amino acid is selectively extracted with an organic solvent (e.g., butyl chloride) and transferred to a separate conversion flask.

-

Conversion & Injection: Aqueous acid is added to the flask to facilitate the conversion of the ATZ to the stable PTH derivative. The resulting PTH-amino acid is then automatically injected into the on-line HPLC system for analysis.[12]

Data Interpretation and Troubleshooting

-

Standard Chromatogram: A standard mixture of all 20 PTH-amino acids is run on the HPLC to establish the retention time for each residue.

-

Cycle Analysis: The chromatogram from each cycle is analyzed. A distinct peak that matches the retention time of a standard PTH-amino acid identifies the residue at that position.

-

Interpreting Aspartic Acid: When a peak corresponding to PTH-Asp is identified, pay close attention to the subsequent cycle. A drastic reduction or complete disappearance of the signal in the next cycle is a strong indicator that isoaspartate formation has occurred, blocking the reaction.[9] This insight is critical for accurately reporting the sequence and understanding its limitations.

Concluding Remarks for the Practicing Scientist

The identification of this compound is a routine event in N-terminal sequencing that confirms the presence of an aspartic acid residue. However, the true expertise lies in recognizing the potential for failure at this very position. The propensity of aspartic acid to undergo intramolecular cyclization to an aspartimide, which subsequently forms a sequencing-incompetent isoaspartyl residue, is a significant chemical limitation of the Edman degradation method.[1][9]

For the drug development professional, this is not merely an academic point; an undetected isoaspartate modification in a therapeutic peptide can alter its structure, efficacy, and immunogenicity. Therefore, when sequencing peptides containing aspartic acid, especially in "Asp-Gly" or "Asp-Ser" motifs, a sudden signal drop-off should not be dismissed as simple sample loss. It should be investigated as a potential indicator of isoaspartate formation. In such cases, orthogonal methods like mass spectrometry are essential to confirm the sequence and pinpoint the exact location of the modification.[9][17] A comprehensive understanding of the chemistry behind PTH-Asp allows the researcher to move beyond simple data generation to true, authoritative protein characterization.

References

- A Comparative Guide to the Validation of Asp-Lys Sequences in Synthetic Peptides by Edman Degrad

- Edman degrad

- A Comparative Guide to Edman Degradation Sequencing of Peptides: The Potential of Bip(4,4'). Benchchem.

- This compound. MySkinRecipes.

- Edman Degrad

- Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio.

- Identification of PTH-Amino Acids by High-Performance Liquid Chrom

- Improved analysis of PTH amino acids using a Thermo Scientific Hypersil GOLD HPLC column. AppsLab Library.

- Theory of Edman Sequencing. Shimadzu Scientific Instruments.

- Manual edman degrad

- Edman method to identify peptides with Phenylisothiocyan

- 4 Steps of Edman Degrad

- Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chrom

- EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING. PMC - NIH.

- Edman Degradation: The Protease Digestion of a Protein. Longdom Publishing.

- Identification of PTH-Amino Acids by HPLC.

- Protein Sequencing Protocols. University of California San Francisco.

- Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Novor Cloud.

- HPLC-Analysis of PTH-Amino Acids. Taylor & Francis.

- N-terminal Sequence Analysis. Biosynthesis.

- Manual Edman Degradation of Proteins and Peptides.

- Protein Sequencing: Significance, Methods, and Applications.

- N-Terminal Sequence Analysis of Proteins and Peptides. PMC - NIH.

- Amino Acid Sequencing Challenges: A Deep Dive.

- Protein sequencing: Methods and applic

- Biological properties of synthetic human parathyroid hormone: effect of deamidation at position 76 on agonist and antagonist activity. PubMed.

- Protein Sequencing Protocols. Google Books.

- Edman Degradation Sample Prepar

- Protein Sequencing. Technology Networks.

- Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor.

- Advances in Protein Sequencing. Front Line Genomics.

- PTH Assays: Understanding What We Have and Forecasting Wh

- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library.

- This compound. Chem-Impex.

- Aspartic acid. Wikipedia.

- Site-Specific Pyrolysis Induced Cleavage at Aspartic Acid Residue in Peptides and Proteins.

- Side reactions in peptide synthesis. University of Technology Sydney.

- Synthesis of a Biologically Active N-Terminal Tetratriacontapeptide of Par

- Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. SpringerLink.

- Differentiating N-terminal aspartic and isoaspartic acid residues in peptides. PMC - NIH.

- Side-Chain Conformational Thermodynamics of Aspartic Acid Residue in the Peptides and Ach

- Aspartic Acid (Aspartate)- Definition, Structure, Properties, Biosynthesis, Uses. Science Info.

- Aspartic Acid in Health and Disease. MDPI.

- Molecular, biochemical and cellular biology of PTH anabolic action. PubMed.

- L-amino acids regulate parathyroid hormone secretion. PubMed - NIH.

- Amino acid sequences of intact PTH from several mammalian species.

Sources

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 3. Manual edman degradation of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 6. mtoz-biolabs.com [mtoz-biolabs.com]

- 7. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 12. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aspartic acid - Wikipedia [en.wikipedia.org]

- 16. cib.csic.es [cib.csic.es]

- 17. Protein sequencing: Methods and applications | Abcam [abcam.com]

The Genesis of Protein Sequencing: A Historical and Technical Guide to Phenylthiohydantoin Derivative Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to determine the primary sequence of amino acids in a protein is fundamental to understanding its structure, function, and mechanism of action. This in-depth technical guide delves into the historical context and the core chemistry behind the discovery and application of phenylthiohydantoin (PTH) derivatives, a cornerstone of protein sequencing for decades. We will explore the pioneering work of Pehr Edman, the intricacies of the Edman degradation reaction, the evolution of analytical techniques for PTH identification, and the lasting impact of this methodology on biochemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal technique.

The Pre-Edman Era: A Glimpse into the "Dark Ages" of Protein Sequencing

Prior to the mid-20th century, the precise linear arrangement of amino acids in a protein was largely a matter of speculation. Early methods provided insights into the amino acid composition of proteins but fell short of revealing their exact sequence.[1] These techniques often involved the complete hydrolysis of a protein into its constituent amino acids, followed by their separation and quantification.[1] While this approach could tell you what amino acids were present and in what ratios, it provided no information about their order.

One of the most significant early breakthroughs was made by Frederick Sanger, who, in the 1940s and 50s, successfully determined the complete amino acid sequence of insulin.[2] His method involved labeling the N-terminal amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB), followed by acid hydrolysis of the entire protein and identification of the labeled amino acid. By using different proteases to generate overlapping peptide fragments and repeating this process, Sanger was able to piece together the entire sequence. This monumental achievement, for which he was awarded the Nobel Prize in Chemistry in 1958, proved definitively that proteins have a specific, genetically determined amino acid sequence.[2] However, the method was incredibly laborious and required large amounts of pure protein.[3]

The scientific community needed a more efficient, stepwise method to unravel the primary structure of proteins. This need set the stage for a revolutionary discovery that would change the face of biochemistry.

The Dawn of a New Era: Pehr Edman and the Phenylthiohydantoin Revolution

In 1950, the Swedish scientist Pehr Edman published a groundbreaking method for the sequential degradation of peptides from the N-terminus.[1][4] This elegant and powerful technique, now famously known as the Edman degradation , provided a systematic way to remove and identify one amino acid at a time without hydrolyzing the rest of the peptide chain.[1][5][6] The key to this process was the use of phenylisothiocyanate (PITC) , a reagent that specifically reacts with the N-terminal amino group.[1][7]

The discovery of Phenylthiohydantoin (PTH) derivatives was not a singular event but rather the culmination of Edman's meticulous work. The process he developed can be understood as a three-stage cycle: Coupling , Cleavage , and Conversion .

The Chemistry of Stepwise Degradation: A Detailed Look at the Edman Reaction

The Edman degradation is a cyclical chemical process that allows for the sequential removal and identification of N-terminal amino acids. The genius of the method lies in the controlled, stepwise nature of the reactions, which leaves the remainder of the peptide chain intact for subsequent cycles.

The overall workflow can be visualized as follows:

Figure 1: The cyclical workflow of the Edman degradation process.

The first step of the Edman degradation involves the reaction of the uncharged N-terminal α-amino group of the peptide with phenylisothiocyanate (PITC) under mildly alkaline conditions (pH ~9.0).[5][7] This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide.[7]

Causality Behind Experimental Choices:

-

Phenylisothiocyanate (PITC): PITC was an inspired choice of reagent. The isothiocyanate group is highly reactive towards primary and secondary amines, but the reaction is controllable. The phenyl group provides a strong chromophore, which later facilitates the detection of the final PTH-amino acid derivative by UV spectroscopy during analysis.[6]

-

Alkaline Conditions: The reaction is carried out at an alkaline pH to ensure that the N-terminal α-amino group is in its uncharged, nucleophilic state, allowing it to efficiently attack the electrophilic carbon of the isothiocyanate group of PITC.[7]

The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).[5] This step selectively cleaves the peptide bond between the first and second amino acid residues. The N-terminal amino acid is released as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact, but now one amino acid shorter.[3]

Causality Behind Experimental Choices:

-

Anhydrous Acid: The use of an anhydrous acid is crucial to minimize the acid-catalyzed hydrolysis of other peptide bonds within the chain.[4] Such non-specific cleavage would lead to a mixture of peptides and interfere with the stepwise sequencing process.

-

Trifluoroacetic Acid (TFA): TFA is a strong acid that is volatile, making it easy to remove after the cleavage step.

The unstable ATZ-amino acid derivative is extracted into an organic solvent and then converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[4][5] This PTH-amino acid is then identified, typically by chromatography.[5] The shortened peptide can then be subjected to another cycle of the Edman degradation to identify the next amino acid in the sequence.[1]

Causality Behind Experimental Choices:

-

Conversion to PTH: The ATZ derivative is unstable and not ideal for analysis. The acid-catalyzed rearrangement to the more stable PTH derivative provides a compound that can be reliably handled and analyzed.

-

Chromatographic Identification: Early methods for identifying the PTH-amino acids included paper chromatography and thin-layer chromatography.[6] However, the development of High-Performance Liquid Chromatography (HPLC) revolutionized the analytical step, allowing for the rapid and sensitive identification of the PTH-amino acid from each cycle by comparing its retention time to that of known standards.[3][8][9]

From Manual Labor to Automated Power: The Evolution of Edman Sequencing

The manual Edman degradation, while revolutionary, was still a time-consuming and repetitive process.[10] A significant leap forward came in 1967 when Edman and his colleague Geoffrey Begg developed an automated protein sequenator.[5] This "sequenator" automated the cyclical process of coupling, cleavage, and extraction, dramatically increasing the speed and efficiency of protein sequencing.[2][4] By the early 1970s, these automated sequencers were in use in laboratories worldwide.[2][5]

Further advancements led to the development of gas-phase and solid-phase sequenators, which improved efficiency and reduced the amount of sample required.[4] The integration of online HPLC systems for the automated identification of the PTH-amino acids in the 1980s marked the final step towards the full automation of the Edman degradation process.[8][9] These modern instruments can accurately sequence up to 30-60 amino acids from the N-terminus of a peptide with high efficiency.[5]

Experimental Protocols

Manual Edman Degradation: A Foundational Protocol

While largely replaced by automated methods, understanding the manual protocol provides valuable insight into the chemistry of the Edman degradation.

Materials:

-

Peptide sample (10-100 nmol)

-

Coupling buffer: 5% Phenylisothiocyanate (PITC) in pyridine

-

Anhydrous trifluoroacetic acid (TFA)

-

Organic solvent for extraction (e.g., ethyl acetate, 1-chlorobutane)

-

Aqueous acid for conversion (e.g., 1 M HCl or 25% TFA)

-

Nitrogen gas supply

-

Heating block or water bath

-

Centrifuge

Procedure:

-

Coupling: a. Dissolve the peptide sample in a suitable buffer (e.g., 50% pyridine in water, adjusted to pH 9.0 with N,N-dimethylallylamine). b. Add the coupling buffer (5% PITC in pyridine). c. Incubate the reaction mixture at 50°C for 30 minutes under a nitrogen atmosphere. d. Lyophilize the sample to remove the volatile reagents.

-

Cleavage: a. Add anhydrous TFA to the dried PTC-peptide. b. Incubate at 50°C for 10 minutes. c. Evaporate the TFA under a stream of nitrogen.

-

Extraction of the ATZ-amino acid: a. Add an organic solvent (e.g., 1-chlorobutane) to the residue to extract the ATZ-amino acid. b. Vortex and centrifuge to separate the phases. c. Carefully transfer the organic phase containing the ATZ-amino acid to a new tube. d. The remaining peptide in the aqueous phase is dried and subjected to the next cycle of degradation.

-

Conversion to the PTH-amino acid: a. Evaporate the organic solvent from the extracted ATZ-amino acid. b. Add aqueous acid (e.g., 1 M HCl) to the residue. c. Incubate at 80°C for 10 minutes to convert the ATZ- to the PTH-amino acid. d. Dry the sample in preparation for analysis.

Identification of PTH-Amino Acids by Reverse-Phase HPLC

The identification of the PTH-amino acid generated in each cycle is crucial for determining the protein sequence. Reverse-phase HPLC is the most common method for this analysis.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector (monitoring at 254 nm or 269 nm).

-

A C18 reverse-phase column is typically used.

Mobile Phase:

-

A two-solvent gradient system is commonly employed.

-

Solvent A: An aqueous buffer, such as 50 mM sodium acetate, pH 4.5.

-

Solvent B: An organic solvent, such as acetonitrile.

-

Procedure:

-

Sample Preparation: Dissolve the dried PTH-amino acid from the Edman cycle in a small volume of the initial mobile phase.

-

Injection: Inject the sample onto the equilibrated HPLC column.

-

Gradient Elution: Run a linear gradient of increasing Solvent B concentration to elute the PTH-amino acids. The specific gradient profile will depend on the column and the specific PTH-amino acids being separated.

-

Detection: Monitor the column effluent with a UV detector.

-

Identification: Identify the PTH-amino acid by comparing its retention time to a standard chromatogram of known PTH-amino acid standards run under the same conditions.[1]

Properties of Phenylthiohydantoin (PTH) Amino Acids

The success of HPLC-based identification relies on the distinct physicochemical properties of the different PTH-amino acid derivatives, which lead to their characteristic retention times.

| Amino Acid | 3-Letter Code | 1-Letter Code | PTH-Amino Acid Molecular Weight ( g/mol ) | General Hydrophobicity |

| Alanine | Ala | A | 207.26 | Hydrophobic |

| Arginine | Arg | R | 292.36 | Hydrophilic |

| Asparagine | Asn | N | 250.28 | Hydrophilic |

| Aspartic Acid | Asp | D | 251.25 | Hydrophilic |

| Cysteine | Cys | C | 223.29 | Moderate |

| Glutamic Acid | Glu | E | 265.28 | Hydrophilic |

| Glutamine | Gln | Q | 264.31 | Hydrophilic |

| Glycine | Gly | G | 193.23 | Hydrophobic |

| Histidine | His | H | 273.30 | Moderate |

| Isoleucine | Ile | I | 249.34 | Hydrophobic |

| Leucine | Leu | L | 249.34 | Hydrophobic |

| Lysine | Lys | K | 264.36 | Hydrophilic |

| Methionine | Met | M | 267.38 | Moderate |

| Phenylalanine | Phe | F | 283.35 | Hydrophobic |

| Proline | Pro | P | 233.29 | Hydrophobic |

| Serine | Ser | S | 223.26 | Hydrophilic |

| Threonine | Thr | T | 237.29 | Hydrophilic |

| Tryptophan | Trp | W | 322.38 | Hydrophobic |

| Tyrosine | Tyr | Y | 299.35 | Moderate |

| Valine | Val | V | 235.31 | Hydrophobic |

Note: The hydrophobicity is a general classification and the actual elution order in reverse-phase HPLC can be influenced by the specific mobile phase and column chemistry.

Limitations and Modern Perspectives

Despite its groundbreaking impact, the Edman degradation has its limitations. The efficiency of each cycle is not 100%, meaning that with each step, the amount of the primary peptide decreases, and the background signal from incomplete reactions and side products increases. This typically limits the method to sequencing around 30-60 residues.[5] Furthermore, the Edman degradation will not work if the N-terminus of the protein is chemically modified (e.g., acetylated).[5]

In the modern era of proteomics, mass spectrometry-based techniques have become the dominant method for high-throughput protein sequencing and identification.[3] However, Edman degradation remains a valuable tool for specific applications, such as:

-

N-terminal sequence validation: It provides unambiguous confirmation of the N-terminal sequence of a protein, which can be crucial for recombinant protein production and quality control.

-

Sequencing of novel proteins: For proteins from organisms with unsequenced genomes, Edman degradation can provide de novo sequence information.[2]

-

Analysis of post-translational modifications: While challenging, with appropriate modifications to the protocol, Edman degradation can be used to identify certain post-translationally modified amino acids.

Conclusion

The discovery of phenylthiohydantoin derivatives and the development of the Edman degradation by Pehr Edman were a watershed moment in the history of biochemistry. This elegant and robust chemistry provided the first practical method for the routine sequencing of proteins, opening the door to a deeper understanding of their structure and function. While newer technologies have emerged, the fundamental principles of the Edman degradation and the chemistry of PTH derivatives continue to be relevant. This historical and technical guide serves as a testament to the ingenuity of its discoverer and the enduring power of this foundational technique in the ongoing exploration of the proteome.

References

-

Edman degradation. (URL: [Link])

-

4 Steps of Edman Degradation. Mtoz Biolabs. (URL: [Link])

-

26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. OpenStax. (2023-09-20). (URL: [Link])

-

Peptide Sequencing by Edman Degradation. Encyclopedia of Life Sciences. (URL: [Link])

-

Theory of Edman Sequencing. Shimadzu Scientific Instruments. (URL: [Link])

-

Identification of PTH-Amino Acids by HPLC. Springer Nature Experiments. (URL: [Link])

-

Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. (URL: [Link])

-

Manual edman degradation of proteins and peptides. Methods in Molecular Biology. (URL: [Link])

-

Gomes, A. V. On 'A method for the determination of amino acid sequence in peptides' by P. Edman. Biophysical Reports. (URL: [Link])

-

Identification of PTH-amino acids by HPLC. Request PDF. (URL: [Link])

-

Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 4. ehu.eus [ehu.eus]

- 5. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Manual Edman Degradation of Proteins and Peptides | Springer Nature Experiments [experiments.springernature.com]

- 9. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 10. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to Edman Degradation of Aspartic Acid Residues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of Edman degradation, with a specific focus on the nuances and challenges presented by aspartic acid residues. As a senior application scientist, the aim is to deliver not just a protocol, but a deeper understanding of the underlying chemistry to empower researchers in their protein sequencing endeavors.

The Edman Degradation: A Stepwise Approach to Protein Sequencing

Developed by Pehr Edman, this method provides a systematic way to determine the amino acid sequence of a peptide or protein from the N-terminus.[1][2] The core principle involves a cyclical process of labeling the N-terminal amino acid, cleaving it from the peptide chain, and then identifying the liberated amino acid derivative.[1][2][3] This process is then repeated for the newly exposed N-terminal residue.[1][2][4]

The elegance of the Edman degradation lies in its ability to sequentially remove amino acids without hydrolyzing the rest of the peptide bonds.[1][5] Modern automated sequencers have refined this process, allowing for the accurate sequencing of up to 50-60 residues with high efficiency.[1]

The overall process can be broken down into three key stages:

-

Coupling: The peptide reacts with phenylisothiocyanate (PITC) under mildly alkaline conditions.[1][6][7] This forms a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino group.[6][7]

-

Cleavage: Under acidic conditions, the PTC-derivatized N-terminal residue is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ) derivative and a shortened peptide.[1][2][3][4]

-

Conversion and Identification: The unstable ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative.[1][2][3] This PTH-amino acid is then identified, typically by chromatography.[1][8][9]

The Chemistry of Aspartic Acid in Edman Degradation

Aspartic acid, with its acidic side chain containing a carboxylic acid group, introduces specific considerations into the Edman degradation process.[10][11] The reactivity of this side chain can lead to side reactions that may complicate sequence analysis.

A significant challenge arises during the solid-phase Edman degradation of peptides containing aspartic acid. The β-carboxyl group of the aspartic acid residue can form a cyclic imide, which completely blocks further degradation.[12]

Furthermore, in the quantitation of amino acids by pre-column derivatization with PITC, the yields of PTC-aspartate can be suboptimal.[13] This has been attributed to incomplete solubilization of the amino acid in the derivatizing mixtures, a problem that can be exacerbated by materials extracted from glass containers during protein hydrolysis.[13] To address this, an optimized coupling buffer has been developed to ensure consistent and quantitative derivatization of all amino acids, including aspartic acid.[13]

A Validated Protocol for Edman Degradation of Peptides Containing Aspartic Acid

This protocol is designed to maximize yield and minimize side reactions, particularly when dealing with aspartic acid residues.

Materials:

-

Peptide sample (10-100 picomoles)[1]

-

Coupling Buffer: 12% Trimethylamine or 30% Methylpiperidine for automated sequencing[7]; for manual or optimized derivatization, a buffer of 35% H2O, 30% acetonitrile, 25% pyridine, and 10% triethylamine (v/v/v/v) is recommended[13]

-

Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA)[2][3][4]

-

Conversion Reagent: Aqueous acid (e.g., 25% TFA in water)[4]

-

HPLC system for PTH-amino acid analysis[9]

Methodology:

Step 1: Coupling Reaction

-

Dissolve the peptide sample in the chosen coupling buffer.

-

Add PITC to the solution. The reaction is typically carried out at 40-50°C.[6]

-

Incubate to allow for the formation of the PTC-peptide.

Step 2: Cleavage Reaction

-

Thoroughly dry the sample to remove the coupling buffer.

-

Add anhydrous TFA to the PTC-peptide. This will cleave the N-terminal PTC-amino acid as an ATZ derivative.[2][4]

-

Evaporate the TFA.

Step 3: Extraction and Conversion

-

Extract the ATZ-amino acid from the remaining peptide using an organic solvent like ethyl acetate.[2][6]

-

Transfer the organic phase containing the ATZ-amino acid to a new tube.

-

Add the aqueous acid conversion reagent to the extracted ATZ-amino acid to convert it to the more stable PTH-amino acid.[3][4]

Step 4: Identification

-

Inject the PTH-amino acid solution into an HPLC system.

-

Identify the PTH-amino acid by comparing its retention time to that of known standards.[9]

Step 5: Repetitive Cycles

-

The remaining peptide from Step 3 is subjected to another round of Edman degradation, starting from the coupling reaction, to identify the next amino acid in the sequence.[6]

Data Interpretation and Troubleshooting

Quantitative Data Summary

| Parameter | Typical Value | Considerations for Aspartic Acid |

| Sequencing Efficiency | >99% with modern sequencers[1] | Can be lower due to side reactions. |

| Sample Requirement | 10-100 picomoles[1] | May need to start with a higher amount if low yields of PTC-Asp are anticipated. |

| PTH-Asp Yield | Variable | Can be suboptimal; use of optimized coupling buffer is recommended.[13] |

Troubleshooting Common Issues

-

Low or No Signal for Aspartic Acid: This could be due to incomplete coupling. Ensure the use of an appropriate coupling buffer that fully solubilizes the peptide.[13] In solid-phase sequencing, blockage by cyclic imide formation is a possibility.[12]

-

Sequence Stops Abruptly at an Aspartic Acid Residue: This is a strong indicator of the blocking side reaction in solid-phase sequencing.[12]

-

Background Noise: This can be caused by acid hydrolysis of the peptide chain, creating new N-termini.[4] Using anhydrous conditions during the cleavage step is crucial to minimize this.[2][4]

Visualizing the Edman Degradation Workflow for Aspartic Acid

The following diagram illustrates the key steps of the Edman degradation cycle for a peptide with an N-terminal aspartic acid residue.

Caption: Edman degradation workflow for an N-terminal aspartic acid residue.

Conclusion

The Edman degradation remains a powerful tool for protein sequencing. While aspartic acid residues can present unique challenges, a thorough understanding of the underlying chemistry and the implementation of optimized protocols can lead to successful and accurate sequence determination. By carefully selecting reagents and reaction conditions, researchers can mitigate potential side reactions and achieve reliable results, which are crucial for advancing research and development in the life sciences.

References

-

Peptide Sequencing by Edman Degradation. (n.d.). EHU. Retrieved from [Link]

-

Edman degradation. (n.d.). In Wikipedia. Retrieved from [Link]

-

4 Steps of Edman Degradation. (n.d.). Mtoz Biolabs. Retrieved from [Link]

-

Harris, J. U., Robinson, D., & Johnson, A. J. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography: comparison of three programs with particular reference to the glutamic and aspartic derivatives. Analytical Biochemistry, 105(2), 239–245. [Link]

-

Tarr, G. E. (1984). Identification of amino acid phenylthiohydantoins by multicomponent analysis of ultraviolet spectra. Journal of Chromatography A, 288(1), 111–116. [Link]

-

26.6 Peptide Sequencing: The Edman Degradation. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

-

Theory of Edman Sequencing. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

-

Edman degradation | Edman Sequencing. (2019, December 18). [Video]. YouTube. Retrieved from [Link]

-

Optimizing In-source Decay as a High-Throughput Alternative to Edman Degradation for the Determination of Protein Termini. (n.d.). PMC - NIH. Retrieved from [Link]

-

Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. (2022, July 22). Pearson. Retrieved from [Link]

-

Sequencing Amino Acids and Edman Degradation. (2015, February 6). [Video]. YouTube. Retrieved from [Link]

-

Identification of PTH-Amino Acids by HPLC. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Pramanik, B. C., Hinton, S. M., Millington, D. S., et al. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Analytical Biochemistry, 175(1), 305–318. [Link]

-

Laursen, R. A. (1971). Solid-Phase Edman Degradation. European Journal of Biochemistry, 20(1), 89–102. [Link]

-

Understanding Phenyl Isothiocyanate (CAS 103-72-0): A Key Reagent for Precision Analysis and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Irvine, G. B. (1996). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. In The Protein Protocols Handbook (pp. 505–512). Humana Press. [Link]

-

Reaction Kinetics of Phenylisothiocyanate with Amino Acid Analogs. (2018, August 28). ETD. Retrieved from [Link]

-

Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65–74. [Link]

-

Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. (2025, March 17). CSIR NET LIFE SCIENCE COACHING. Retrieved from [Link]

-

Tarr, G. E. (1985). Quantitation of aspartate and glutamate in HPLC analysis of phenylthiocarbamyl amino acids. Journal of Chromatography A, 336, 141–146. [Link]

-

Alex, D., Gay-Andrieu, F., May, J., et al. (2012). Amino acid-derived 1,2-benzisothiazolinone derivatives as novel small-molecule antifungal inhibitors: identification of potential genetic targets. Antimicrobial Agents and Chemotherapy, 56(9), 4630–4639. [Link]

-

Aspartic acid. (n.d.). Bionity. Retrieved from [Link]

-

Aspartic acid. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 3. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]

- 4. ehu.eus [ehu.eus]

- 5. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 8. Identification of amino acid phenylthiohydantoins by multicomponent analysis of ultraviolet spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 10. Aspartic_acid [bionity.com]

- 11. Aspartic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Quantitation of aspartate and glutamate in HPLC analysis of phenylthiocarbamyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

expected mass spectrometry fragmentation of PTH-aspartic acid

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of PTH-Aspartic Acid

Abstract

This technical guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of phenylthiohydantoin-aspartic acid (PTH-Asp), a key derivative in N-terminal protein sequencing via Edman degradation. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the fragmentation mechanisms under both hard (Electron Ionization) and soft (Electrospray Ionization with Collision-Induced Dissociation) ionization techniques. We will explore the characteristic cleavages of the PTH core structure and the diagnostic neutral losses and fragment ions originating from the aspartic acid side chain. This guide synthesizes theoretical principles with practical insights, presenting a detailed experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and a systematic approach to interpreting the resulting spectra. The objective is to provide a robust framework for the unambiguous identification of PTH-Asp, enhancing the reliability and accuracy of protein sequence analysis.

Introduction: The Central Role of PTH-Amino Acids in Protein Sequencing

For decades, Edman degradation has been the gold standard for determining the N-terminal sequence of purified proteins and peptides.[1][2] This stepwise chemical method sequentially cleaves the N-terminal amino acid, which is then converted into a stable phenylthiohydantoin (PTH) derivative for identification.[3] While high-performance liquid chromatography (HPLC) with UV detection has traditionally been used for this purpose, its reliance on retention time matching can be ambiguous, especially for modified or unusual amino acids.[4]

The integration of mass spectrometry (MS) provides an orthogonal and highly specific detection method, confirming PTH-amino acid identity based on a fundamental molecular property: the mass-to-charge ratio (m/z) and its unique fragmentation signature.[5][6] This combination of Edman chemistry and mass spectrometry creates a powerful, high-confidence analytical approach.[2] Understanding the specific fragmentation pathways of each PTH-amino acid is therefore critical for accurate data interpretation. This guide focuses specifically on PTH-aspartic acid, whose acidic side chain introduces distinct and diagnostically valuable fragmentation behavior.

The Structure of PTH-Aspartic Acid

To predict fragmentation, one must first understand the molecule's structure. PTH-aspartic acid consists of the core phenylthiohydantoin ring system attached to the α-carbon of what was formerly aspartic acid. The key feature is the carboxylic acid group (-CH₂COOH) in its side chain, which significantly influences its fragmentation chemistry.

-

Molecular Formula: C₁₁H₁₀N₂O₄S

-

Monoisotopic Mass: 266.0361 Da

-

Protonated Species [M+H]⁺: 267.0439 Da